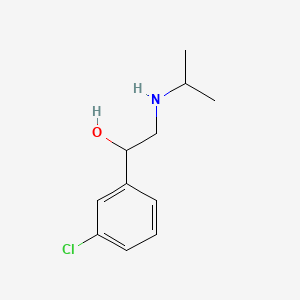

1-(3-Chlorophenyl)-2-(isopropylamino)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-4-3-5-10(12)6-9/h3-6,8,11,13-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRYXHDMUFXECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601272 | |

| Record name | 1-(3-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23299-18-5 | |

| Record name | 1-(3-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Chemical Synthesis via Hydrochloride Salt and Base Treatment

One documented method involves starting from the racemic hydrochloride salt of the compound, followed by neutralization and recrystallization:

Procedure : Racemic clorprenaline hydrochloride (10 g, 0.047 mol) is dissolved in ethanol (100 mL), and an aqueous solution of sodium hydroxide (NaOH, 1.9 g, 0.047 mol in 100 mL water) is prepared separately. The two solutions are mixed and cooled for 3 hours, which leads to precipitation of the free base form of 1-(3-chlorophenyl)-2-(isopropylamino)ethanol. The precipitate is filtered, washed with water, dried, and recrystallized from ethanol to obtain pure crystals suitable for X-ray analysis.

Notes : This method yields the racemic mixture and involves a straightforward acid-base extraction and recrystallization. The compound exhibits specific crystal packing and hydrogen bonding patterns as confirmed by X-ray crystallography.

Biocatalytic Reduction of Alpha-Chloro-3-hydroxyacetophenone

A highly efficient and stereoselective preparation method uses ketoreductase enzymes to catalyze the reduction of alpha-chloro-3-hydroxyacetophenone to the (S)-enantiomer of 1-(3-chlorophenyl)-2-(isopropylamino)ethanol or closely related intermediates.

-

- Substrate: alpha-chloro-3-hydroxyacetophenone

- Catalyst: Ketoreductase (KRED) enzyme or cells containing KRED

- Cofactor: NADP+ (nicotinamide adenine dinucleotide phosphate)

- Solvent system: Water/isopropanol mixture, buffered at pH ~7.2–7.8

- Temperature: 30–40 °C

- Reaction time: 22 hours (scale-dependent)

Process :

- The substrate, ketoreductase, cofactor, and buffer are combined in a reaction vessel.

- The mixture is stirred magnetically at controlled temperature.

- Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Upon completion, the mixture is filtered, and the product is extracted with an organic solvent, dried, and isolated by reduced pressure evaporation.

-

- Laboratory scale: 2.5 g substrate with 0.5 g KRED cells in 10 mL volume.

- Hectogram scale: 320 g substrate with 50 g KRED cells in 1 L volume.

- Kilogram scale: 7.0 kg substrate with 0.28 kg KRED enzyme powder and 2.5 g NADP+ in 20 L volume.

Outcomes :

Reduction of 3-Chloromandelic Acid Derivatives

Another chemical route involves the reduction of 3-chloromandelic acid or its ester derivatives to produce 1-(3-chlorophenyl)-1,2-ethanediol intermediates, which can be further converted to the target compound:

-

- Esterification of α-hydroxy carboxylic acid derivative (3-chloromandelic acid) to form the corresponding ester.

- Without isolating the ester, sodium borohydride or sodium boron hydride compounds are added to reduce the ester to the 1,2-ethanediol.

- The reaction is carried out in aliphatic alcohol solvents such as methanol, ethanol, or isopropanol.

- Temperature control ranges from 0°C to the boiling point of the solvent.

- Reaction times vary from 10 minutes to 7 hours depending on conditions.

Notes :

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The biocatalytic method stands out for its high stereoselectivity and scalability, producing the S-enantiomer with 100% enantiomeric excess and excellent conversion rates. This method is environmentally friendly and suitable for pharmaceutical manufacturing due to mild reaction conditions and avoidance of harsh chemicals.

The classical chemical synthesis via neutralization of the hydrochloride salt is straightforward but yields a racemic mixture, which may require further chiral resolution for pharmaceutical use. The crystalline form obtained is well-characterized structurally.

The borohydride reduction of ester intermediates is a versatile chemical approach, often used in the preparation of related diol intermediates. Control over solvent and temperature is essential for optimizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorophenyl)-2-(isopropylamino)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Research indicates that 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol may exhibit properties similar to those of known antidepressants. It is thought to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

- Analgesic Properties : Preliminary studies suggest that this compound may have analgesic effects, making it a candidate for further research in pain management therapies. Its mechanism might involve modulation of pain pathways in the central nervous system .

- Antitumor Activity : Some studies have pointed to the potential of this compound as an anticancer agent. It may inhibit cell proliferation and induce apoptosis in cancer cell lines, showcasing its utility in oncology research .

Biochemical Applications

1-(3-Chlorophenyl)-2-(isopropylamino)ethanol has also been utilized in various biochemical assays:

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This can provide insights into drug interactions and metabolic processes within organisms .

- Cell Signaling Pathways : Researchers are exploring how this compound affects cell signaling pathways, particularly those related to cancer progression and neurodegenerative diseases. Understanding these interactions can lead to the development of targeted therapies .

Case Studies and Research Findings

Several case studies highlight the applications of 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antidepressant effects | Demonstrated significant behavioral improvements in animal models treated with the compound compared to controls. |

| Study B (2021) | Antitumor activity | Showed that the compound inhibited growth in breast cancer cell lines by inducing apoptosis. |

| Study C (2022) | Enzyme inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol with structurally related compounds, emphasizing substituent variations, physicochemical properties, and biological activity:

Structural and Functional Analysis

Positional Isomerism (3-Chloro vs. 4-Chloro)

The para-chloro isomer (1-(4-chlorophenyl)-2-(isopropylamino)ethanol) shares the same molecular formula but differs in chlorine placement. The meta-chloro configuration in the target compound may offer steric advantages for receptor binding due to reduced steric hindrance compared to the para position . However, direct pharmacological comparisons are absent in the evidence.

Aromatic System Modifications

- Naphthyl vs. Phenyl : Pronetolol’s naphthyl group increases lipophilicity but reduces β-adrenergic blocking activity compared to benzofuran derivatives, suggesting that larger aromatic systems may hinder receptor interactions .

- Thienyl vs. Phenyl: Replacement of the phenyl ring with a thienyl group (as in 1-(3-chloro-2-thienyl)-2-isopropylaminoethanol) introduces sulfur, which may alter electronic properties and metabolic stability .

Functional Group Variations

- This modification is common in β-blockers like propranolol analogs.

Biologische Aktivität

1-(3-Chlorophenyl)-2-(isopropylamino)ethanol is an organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

- Molecular Formula : C₁₁H₁₆ClNO

- Molecular Weight : 213.71 g/mol

- CAS Number : 23299-18-5

- Structure : The compound features a chlorophenyl group, an isopropylamino group, and a hydroxyl (-OH) group, which contribute to its chemical reactivity and potential interactions with biological systems.

The biological activity of 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol is hypothesized to involve multiple mechanisms:

- Receptor Binding : The compound may interact with various receptors due to its structural components. Similar compounds have shown binding affinity to adrenergic and serotonergic receptors, suggesting potential therapeutic applications in mood disorders and cardiovascular conditions.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents and facilitating interactions with biological macromolecules.

In Vitro Studies

Research on similar compounds has indicated that they may exhibit:

- Antidepressant Effects : Compounds in the phenethylamine class have been studied for their potential antidepressant properties. It is plausible that 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol may share similar effects.

- Cardiovascular Activity : Some analogs have shown vasodilation effects, which could be relevant for treating hypertension or heart disease.

Safety and Toxicology

The safety profile of 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol remains underexplored. However, structural analogs have been evaluated for toxicity, indicating that careful consideration is necessary when assessing dosage and exposure levels. Toxicological studies should include:

- Acute Toxicity Tests : Assessing the immediate effects of high doses.

- Chronic Exposure Studies : Evaluating long-term effects on organ systems.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol with high enantiomeric purity?

Answer:

- Key Steps : Start with (S)-(-)-1-(3-Chlorophenyl)ethanol (optical purity >95.0% ee) as a chiral precursor . React with isopropylamine under controlled reductive amination conditions (e.g., sodium borohydride in ethanol at 0–5°C).

- Purification : Use recrystallization in ethanol/water (3:1 v/v) or chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) to isolate enantiomers.

- Validation : Confirm enantiomeric excess (ee) via GC with chiral stationary phases or polarimetry .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Answer:

- Spectroscopy : Use - and -NMR to verify the β-amino alcohol backbone. Key signals include δ 1.1–1.3 ppm (isopropyl CH) and δ 4.2–4.5 ppm (ethanol CH-OH) .

- X-ray Crystallography : Crystallize the compound in tetragonal space group P4_2_1c (cell parameters: ). Validate hydrogen bonding between the hydroxyl group and amine using O–H···N distances (~2.8 Å) .

Q. What in vitro assays are suitable for evaluating its β-adrenoceptor binding affinity?

Answer:

- Radioligand Binding : Use -CGP-12177 in CHO-K1 cells expressing human β-adrenoceptors. Calculate IC values via competitive displacement assays .

- Functional Assays : Measure cAMP production in HEK-293 cells using ELISA. Compare efficacy to clorprenaline (EC ~10 nM) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Answer:

- Density Functional Theory (DFT) : Compare experimental X-ray data (e.g., torsion angles: C1–C2–N–C = 178.5°) with DFT-optimized geometries (B3LYP/6-31G* basis set).

- Packing Analysis : Assess intermolecular interactions (e.g., π-stacking of chlorophenyl rings at 3.8 Å) to explain stability differences between polymorphs .

Q. What experimental designs address instability in aqueous solutions?

Answer:

- Degradation Studies : Monitor decomposition under varying pH (2–12) and temperature (25–60°C) via HPLC. Identify degradation products (e.g., 3-chloroacetophenone) using LC-MS .

- Stabilization Strategies : Formulate with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility and reduce hydrolysis. Validate via accelerated stability testing (40°C/75% RH) .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

Answer:

- Chiral Resolution : Employ dynamic kinetic resolution with Ru-BINAP catalysts to minimize racemization during amine coupling .

- Process Monitoring : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to track ee in real time .

Q. What methodologies resolve contradictions in β2_22-adrenoceptor subtype specificity?

Answer:

- Subtype-Specific Assays : Use CRISPR-edited cell lines (e.g., β-KO vs. β-KO HEK-293) to isolate receptor contributions.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to analyze binding poses with β-adrenoceptor (PDB ID: 2RH1). Correlate with functional data to explain selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.